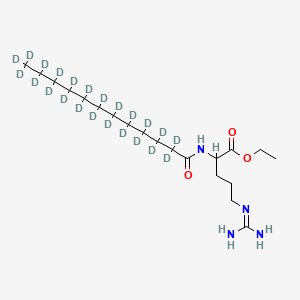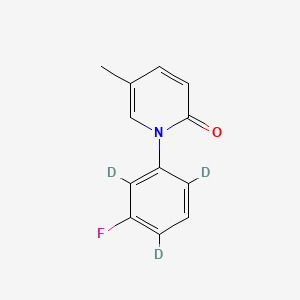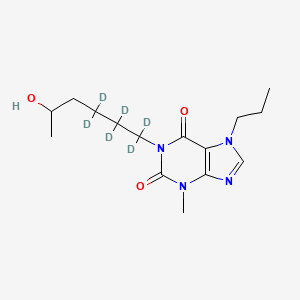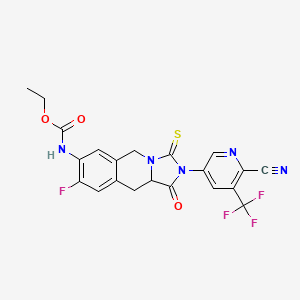
Androgen receptor antagonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor antagonists are a class of compounds that inhibit the action of androgens by blocking the androgen receptor. These compounds are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. Androgen receptor antagonist 5 is a novel compound that has shown promise in preclinical studies for its ability to inhibit androgen receptor signaling, which is crucial for the progression of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 5 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route starts with the cyclization of a compound of formula V to obtain a compound of formula VI. This method is advantageous due to the easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers of the compound. The process is designed to be simple and controllable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Androgen receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Used in the development of new drugs targeting androgen receptors
Mechanism of Action
Androgen receptor antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural ligands like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is essential for the growth and survival of prostate cancer cells. The compound induces conformational changes in the receptor, leading to its inactivation and subsequent degradation .
Comparison with Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: A newer antagonist with improved efficacy and safety profile.
Uniqueness: Androgen receptor antagonist 5 is unique due to its novel chemical structure and mechanism of action. It has shown effectiveness in preclinical studies against androgen receptor mutations that confer resistance to other antagonists. This makes it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C21H15F4N5O3S |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
ethyl N-[2-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate |
InChI |
InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32) |
InChI Key |
UNBRRZQUTMYFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


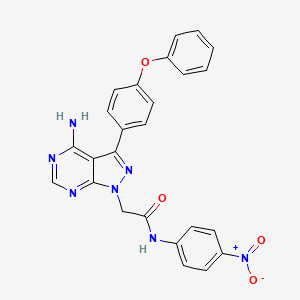

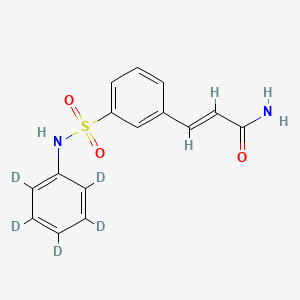
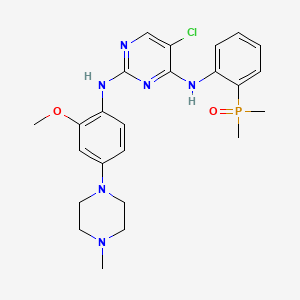
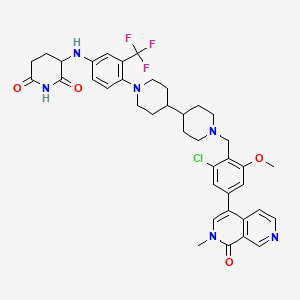
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
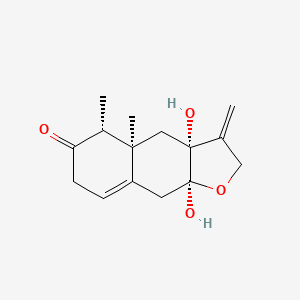
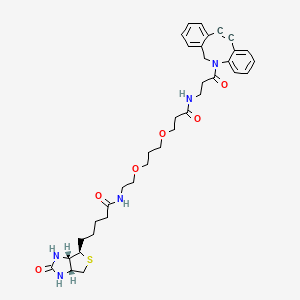
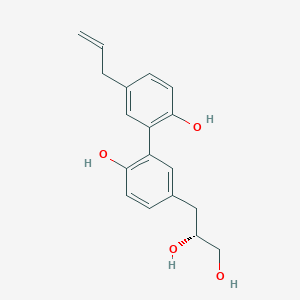
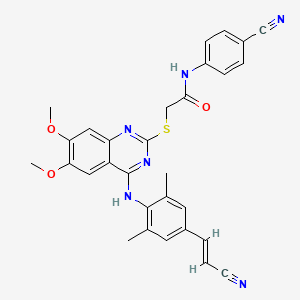
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
